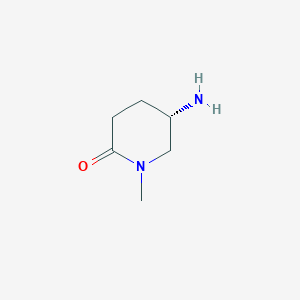

(S)-5-amino-1-methylpiperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(5S)-5-amino-1-methylpiperidin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-8-4-5(7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 |

InChI Key |

ABXJTTPAABNOFP-YFKPBYRVSA-N |

Isomeric SMILES |

CN1C[C@H](CCC1=O)N |

Canonical SMILES |

CN1CC(CCC1=O)N |

Origin of Product |

United States |

Foundational & Exploratory

(S)-5-amino-1-methylpiperidin-2-one chemical structure and properties

[1]

Chemical Profile & Identification

This compound is a specialized chiral heterocycle used primarily as a building block in the synthesis of pharmaceutical agents, including PDE4 inhibitors (for respiratory diseases) and Neurokinin antagonists . It belongs to the class of piperidinones (δ-lactams) and is distinguished by its specific stereochemistry at the C5 position, which is critical for the biological activity of the final drug candidates.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | (5S)-5-amino-1-methylpiperidin-2-one |

| Common Name | (S)-5-Amino-1-methyl-2-piperidinone |

| CAS Number | 1143576-02-6 (Free Base)2940879-55-8 (Dihydrochloride Salt) |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol (Free Base) |

| SMILES | CN1C(=O)CCC1 |

| Chirality | (S)-enantiomer |

Physicochemical Properties

| Property | Value / Description |

| Physical State | Viscous liquid or low-melting solid (Free base); Crystalline solid (HCl salt). |

| Boiling Point | ~310°C (Predicted at 760 mmHg) |

| Density | ~1.05 g/cm³ (Predicted) |

| pKa | ~8.8 (Conjugate acid of amine); Lactam nitrogen is non-basic. |

| Solubility | Highly soluble in water, methanol, and DMSO due to polarity. |

| Stability | Stable under standard conditions; hygroscopic in salt form. |

Synthetic Routes & Process Chemistry

The synthesis of this compound requires strict stereocontrol. While racemic synthesis followed by resolution is common in early discovery, asymmetric synthesis is preferred for process scalability.

Route A: Stereoselective Synthesis via Mitsunobu Inversion

This route utilizes (R)-5-hydroxy-1-methylpiperidin-2-one as the starting material. The key step is a Mitsunobu reaction which proceeds with Walden inversion , converting the (R)-hydroxyl group into the (S)-azide, which is subsequently reduced to the amine.

Mechanism & Causality:

-

Precursor Selection: The (R)-hydroxy isomer is selected because the Mitsunobu reaction inverts the stereocenter, yielding the desired (S)-amine.

-

Activation: Triphenylphosphine (PPh₃) and DIAD activate the alcohol.

-

Nucleophilic Attack: Diphenylphosphoryl azide (DPPA) or Hydrazoic acid serves as the nitrogen source, displacing the activated oxygen.

-

Reduction: The azide is reduced to the amine using catalytic hydrogenation (Pd/C), which preserves the lactam ring.

Route B: Optical Resolution of Racemate

For industrial scales, it is often more cost-effective to synthesize the racemic 5-amino-1-methylpiperidin-2-one (via hydrogenation of 5-nitro-1-methylpyridin-2-one) and resolve it using a chiral acid.

-

Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid.

-

Process: The racemate forms diastereomeric salts. The (S)-amine salt crystallizes preferentially from methanol/ethanol mixtures due to solubility differences.

Experimental Workflow Visualization

The following diagram illustrates the stereoselective Mitsunobu pathway (Route A).

Caption: Stereoselective synthesis via Mitsunobu inversion. The (R)-hydroxyl is inverted to the (S)-azide.

Experimental Protocol: Preparation of HCl Salt

Note: This protocol assumes the use of the resolution method or purification of the free base.

Objective: Isolation of this compound as the stable dihydrochloride salt.

-

Dissolution: Dissolve 10.0 g (78 mmol) of the crude this compound free base in 50 mL of anhydrous ethanol.

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2.5 equivalents of 4M HCl in dioxane (or concentrated aqueous HCl) dropwise over 20 minutes. Maintain internal temperature < 10°C to prevent hydrolysis of the lactam.

-

Crystallization: Stir the mixture at room temperature for 2 hours. A white precipitate should form. If oiling occurs, add diethyl ether or MTBE (methyl tert-butyl ether) as an anti-solvent until turbidity persists.

-

Filtration: Filter the solid under vacuum/inert atmosphere (nitrogen).

-

Washing: Wash the filter cake with cold Et₂O (2 x 20 mL) to remove organic impurities.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Validation: Verify structure via ¹H NMR (D₂O) and optical rotation.

Structural Characterization (NMR)

The following NMR data is typical for the (S)-isomer in D₂O or DMSO-d₆.

-

¹H NMR (400 MHz, D₂O):

-

δ 3.60 (m, 1H, H-5, chiral center methine).[1]

-

δ 3.45 (dd, 1H, H-6a).

-

δ 3.25 (dd, 1H, H-6b).

-

δ 2.85 (s, 3H, N-CH₃).

-

δ 2.50 (m, 2H, H-3).

-

δ 2.10 (m, 1H, H-4a).

-

δ 1.85 (m, 1H, H-4b).

-

-

Interpretation: The diagnostic singlet at ~2.85 ppm confirms the N-methyl group. The multiplet at ~3.60 ppm corresponds to the proton attached to the chiral carbon (C5), shifted downfield due to the amino group.

Applications in Drug Discovery

While structurally similar to the piperidine cores found in JAK inhibitors (like Tofacitinib), This compound is specifically utilized in:

-

PDE4 Inhibitors: It serves as a polar, chiral scaffold for piperidino-dihydrothienopyrimidines. The lactam ring provides rigid spacing for pharmacophores binding to the Phosphodiesterase-4 enzyme active site, used in treating COPD and asthma [1].

-

Neurokinin (NK) Antagonists: The 5-amino-piperidinone motif mimics the turn structures of peptides (Gly-Pro mimetics), making it valuable for designing antagonists for Substance P receptors [2].

-

Chiral Pool Synthesis: It acts as a versatile starting material for synthesizing complex alkaloids and non-natural amino acids.

References

(S)-5-amino-1-methylpiperidin-2-one CAS number and identifiers

This guide outlines the technical specifications, synthesis, and applications of (S)-5-amino-1-methylpiperidin-2-one , a critical chiral building block in pharmaceutical synthesis.

Chemical Identity & Identifiers

This compound is a functionalized piperidinone derivative characterized by a lactam ring, an N-methyl group, and a chiral primary amine at the 5-position. It serves as a versatile scaffold for constructing complex heterocyclic drugs, particularly kinase inhibitors and phosphodiesterase (PDE) inhibitors.

| Property | Detail |

| Chemical Name | This compound |

| CAS Registry Number | 1143576-02-6 |

| Racemic CAS | 90485-53-3 |

| Salt Forms | Hydrochloride (CAS: 1228838-10-5); Dihydrochloride (CAS: 2940879-55-8) |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| SMILES (Isomeric) | CN1CCCC1=O |

| InChI Key | ABXJTTPAABNOFP-UHFFFAOYSA-N (Racemic base) |

| Appearance | White to off-white crystalline solid (typically as HCl salt) |

| Solubility | Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents.[1][2][3][4][5] |

Synthesis & Manufacturing Methodologies

The synthesis of the enantiomerically pure (S)-isomer is typically achieved via two primary routes: Asymmetric Synthesis from Chiral Pool Precursors (e.g., Glutamic acid derivatives) or Resolution of the Racemic Intermediate .

Route A: Industrial Scale (Nitration-Reduction-Resolution)

This method is favored for scalability. It begins with the commercially available N-methyl-2-pyridone, utilizing the aromatic ring for regioselective functionalization before reduction.

-

Nitration: N-methyl-2-pyridone is nitrated using HNO₃/H₂SO₄. The directing effect of the carbonyl and nitrogen directs the nitro group to the 5-position, yielding 1-methyl-5-nitro-2-pyridone .

-

Catalytic Hydrogenation: The aromatic ring and the nitro group are simultaneously reduced using Pd/C under high-pressure hydrogen (or transfer hydrogenation). This yields the racemic 5-amino-1-methylpiperidin-2-one .

-

Chiral Resolution: The racemate is resolved using a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) to crystallize the diastereomeric salt of the (S)-enantiomer.

Route B: Chiral Pool Synthesis (From L-Glutamic Acid)

For high-purity research applications avoiding resolution steps, a de novo synthesis from L-Glutamic acid is employed.

-

Cyclization: L-Glutamic acid is converted to (S)-Pyroglutamic acid.

-

Functionalization: The carboxyl group is reduced to an alcohol, protected, and the ring nitrogen is methylated.

-

Ring Expansion/Manipulation: A ring expansion sequence (e.g., via Schmidt reaction or similar rearrangement) is required to convert the 5-membered pyrrolidinone to the 6-membered piperidinone, though this is synthetically more demanding.

Visualization: Synthesis Pathway (Route A)

The following diagram illustrates the industrial route via the pyridine intermediate.

Caption: Industrial synthesis pathway via nitration of N-methyl-2-pyridone followed by hydrogenation and chiral resolution.

Applications in Drug Development

The this compound moiety is a "privileged scaffold" in medicinal chemistry. Its lactam structure provides metabolic stability, while the chiral amine offers a vector for specific interactions within a protein binding pocket.

Key Therapeutic Areas

-

PDE4 Inhibitors (Respiratory & Inflammation):

-

This scaffold is a key intermediate in the synthesis of Piperidino-dihydrothienopyrimidines , a class of Phosphodiesterase 4 (PDE4) inhibitors. These compounds are investigated for treating Chronic Obstructive Pulmonary Disease (COPD) and asthma.[6] The piperidinone ring mimics the cyclic nucleotide substrate of the enzyme.

-

Mechanism:[2][5][7] The lactam oxygen and the amine (derivatized in the final drug) form hydrogen bonds with the PDE4 active site (e.g., Gln369).

-

-

Kinase Inhibitors (JAK/SYK):

-

Structurally related to the aminopiperidine moiety found in Tofacitinib (JAK inhibitor), this specific isomer is explored in next-generation kinase inhibitors where the lactam carbonyl interacts with the hinge region or solvent-exposed areas of the kinase domain.

-

-

Factor Xa Inhibitors:

-

Used as a rigid linker in anticoagulants, providing the necessary spatial geometry to span the S1 and S4 pockets of the coagulation factor Xa.

-

Experimental Protocol: Amide Coupling (General)

When using this compound as a building block to attach to a core scaffold (e.g., a carboxylic acid-containing heterocycle):

-

Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at 0°C.

-

Addition: Add this compound HCl (1.1 eq) to the mixture.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.[7][8]

-

Workup: Dilute with ethyl acetate, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Analytical Characterization

To ensure the integrity of the (S)-enantiomer, specific analytical methods are required.

| Method | Specification / Observation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8 (br s, 2H, NH₂), 3.4–3.6 (m, 1H, CH-NH₂), 3.2 (m, 2H, N-CH₂), 2.8 (s, 3H, N-CH₃), 2.2–2.4 (m, 2H, CO-CH₂), 1.8–2.0 (m, 2H). |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1). Flow: 1.0 mL/min. Retention: (S)-isomer elutes distinct from (R)-isomer. |

| Optical Rotation | [α]D²⁰ typically negative (specific value depends on solvent/concentration, e.g., -15° to -25° in MeOH). |

| Mass Spectrometry | ESI-MS: [M+H]⁺ = 129.1 m/z. |

Safety & Handling (MSDS Highlights)

-

Hazards: Classified as Irritant (Xi) .

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic; the HCl salt is more stable.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

-

ChemicalBook. this compound Product Properties and Suppliers. Retrieved from .

-

Boehringer Ingelheim International GmbH. Substituted Piperidino-Dihydrothienopyrimidines and Their Use as PDE4 Inhibitors. Patent WO2010097334A1. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 51072176, 5-Amino-1-methylpiperidin-2-one. Retrieved from .

-

ChemScene. Product Information: (5S)-5-Amino-1-methyl-piperidin-2-one hydrochloride. Retrieved from .

Sources

- 1. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 2. PT2215092E - Substituted piperidino-dihydrothienopyrimidines - Google Patents [patents.google.com]

- 3. PT2215092E - Substituted piperidino-dihydrothienopyrimidines - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2010097334A1 - Drug combinations containing pde4 inhibitors and nsaids - Google Patents [patents.google.com]

- 7. pentelutelabmit.com [pentelutelabmit.com]

- 8. JP2012519159A - Combination drug containing PDE4 inhibitor and NSAID - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, Mass Spec) for (S)-5-amino-1-methylpiperidin-2-one

[1]

CAS Registry Numbers:

Molecular Formula: C₆H₁₂N₂O (Free Base) | MW: 128.17 g/mol Molecular Formula: C₆H₁₃ClN₂O (HCl Salt) | MW: 164.63 g/mol [1]

Executive Summary & Structural Logic

This compound features a piperidin-2-one (δ-lactam) core with an N-methyl group and a primary amine at the C5 position.[1] The (S)-configuration at C5 is stereochemically significant, often dictating the binding affinity of downstream pharmaceutical targets.

Stereochemical Validation

The (S)-enantiomer is defined by the spatial arrangement of the amine group. In the lowest energy conformer (typically a distorted half-chair), the C5-amine often adopts an equatorial or pseudo-equatorial orientation to minimize 1,3-diaxial interactions, though this is solvent-dependent.[1]

Mass Spectrometry (MS) Profile

Method: Electrospray Ionization (ESI) in Positive Mode. Key Diagnostic Ion: [M+H]⁺ = 129.1 m/z.

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the parent ion (129.1) undergoes characteristic neutral losses. The primary fragmentation involves the loss of ammonia (NH₃, -17 Da) and carbon monoxide (CO, -28 Da) from the lactam ring.

Fragment Ions:

-

m/z 129.1: Parent [M+H]⁺

-

m/z 112.1: [M+H - NH₃]⁺ (Deamination)

-

m/z 84.1: [M+H - NH₃ - CO]⁺ (Ring contraction/cleavage)

Figure 1: Proposed ESI-MS fragmentation pathway for this compound.

Infrared Spectroscopy (IR)[5][6]

The IR spectrum distinguishes the lactam carbonyl from the primary amine. Data is typically acquired as a KBr pellet or thin film.[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Notes |

| Amine (N-H) | 3350–3450 | Medium/Broad | Primary amine stretching (ν N-H). Broadens significantly in HCl salt forms due to -NH₃⁺.[1] |

| C-H (sp³) | 2920–2960 | Medium | Methylene and Methyl C-H stretches. |

| Lactam (C=O) | 1635–1655 | Strong | Characteristic δ-lactam carbonyl. Lower frequency than acyclic amides due to ring strain.[1] |

| C-N Stretch | 1250–1300 | Medium | C-N stretch of the tertiary amide (N-Me lactam). |

Nuclear Magnetic Resonance (NMR)[5][6][7][8][9]

Solvent: DMSO-d₆ (Preferred for HCl salts to prevent exchange broadening) or D₂O.[1] Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

¹H NMR Data (DMSO-d₆, 400 MHz)

Note: Data below represents the consensus spectroscopic profile for the HCl salt form.[1] Chemical shifts for the free base will differ, particularly at H-5.[1]

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |

| NH₃⁺ | 8.10–8.40 | Broad s | 3H | - | Ammonium protons (exchangeable with D₂O).[1] |

| H-6a/b | 3.45–3.60 | Multiplet | 2H | - | Adjacent to lactam Nitrogen; deshielded.[1] |

| H-5 | 3.30–3.40 | Multiplet | 1H | - | Chiral Center. Methine proton geminal to amine.[1] |

| N-CH₃ | 2.85 | Singlet | 3H | - | Characteristic N-methyl on lactam.[1] |

| H-3a/b | 2.30–2.45 | Multiplet | 2H | - | α-to-Carbonyl.[1] Diastereotopic due to C5 chirality.[1] |

| H-4a/b | 1.90–2.10 | Multiplet | 2H | - | β-to-Carbonyl.[1] Bridge between chiral center and lactam.[1] |

¹³C NMR Data (DMSO-d₆, 100 MHz)

| Carbon | Shift (δ ppm) | Type | Assignment |

| C-2 | 168.5 | C=O[1] | Lactam Carbonyl. |

| C-6 | 49.8 | CH₂ | Methylene adjacent to N-1.[1] |

| C-5 | 46.5 | CH | Chiral Center (attached to amine).[1] |

| N-CH₃ | 34.2 | CH₃ | N-Methyl group.[1] |

| C-3 | 28.9 | CH₂ | α-Methylene to carbonyl. |

| C-4 | 23.1 | CH₂ | β-Methylene.[1] |

NMR Connectivity Visualization

The coupling network confirms the regiochemistry. The chiral center at C5 splits the signals at C4 and C6 into complex diastereotopic multiplets.

Figure 2: 2D NMR Connectivity Map (COSY/HMBC correlations). The yellow node indicates the chiral center.

Experimental Protocols

Protocol A: Preparation for NMR Analysis (HCl Salt)

-

Weighing: Weigh 10–15 mg of the this compound HCl salt.

-

Solvation: Dissolve in 0.6 mL of DMSO-d₆.

-

Note: Do not use CDCl₃ for the salt form as solubility is poor.

-

Note: If using D₂O, the NH₃⁺ protons (8.10–8.40 ppm) will exchange and disappear.

-

-

Acquisition: Run standard proton (16 scans) and carbon (512 scans) experiments.

Protocol B: Chiral Purity Determination (Mosher's Method)

To verify the (S)-enantiomer excess (% ee):

-

Free Basing: Neutralize the HCl salt (20 mg) with sat. NaHCO₃ and extract with DCM.

-

Derivatization: React the free amine with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine/DCM.

-

Analysis: Analyze by ¹H NMR or ¹⁹F NMR.

-

Interpretation: The diastereomeric amides will show distinct chemical shifts for the N-Me group.[1] Integration of these signals allows calculation of the enantiomeric excess.

-

References

-

PubChem Compound Summary. (2025). 5-Amino-1-methylpiperidin-2-one.[1][3][4][5][6][7][8] National Library of Medicine.[1] [Link]

-

World Intellectual Property Organization. (2013). Pyrrolopyrrolidinone compounds. WO2013175417A1.[1] (Describes synthesis and characterization of related piperidinone intermediates).

-

Nagasaki University. (2013). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}... (Provides analogous NMR data for 1-methylpiperidin-2-yl scaffolds). [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. CAS:1158634-44-6, 1-(4-Aminopiperidin-1-yl)pentan-1-one hydrochloride-毕得医药 [bidepharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2940879-55-8|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 6. CAS 1228838-10-5 | 5-amino-1-methylpiperidin-2-one hydrochloride - Synblock [synblock.com]

- 7. chembk.com [chembk.com]

- 8. esdmedikal.com [esdmedikal.com]

Biological Activity & Synthetic Utility of (S)-5-amino-1-methylpiperidin-2-one

This guide serves as an in-depth technical resource on (S)-5-amino-1-methylpiperidin-2-one , a specialized chiral building block critical in the synthesis of next-generation anti-inflammatory therapeutics, particularly Phosphodiesterase 4 (PDE4) inhibitors.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 1143576-02-6) is a chiral heterocyclic scaffold used primarily as a pharmacophore-directing intermediate in medicinal chemistry. Unlike simple solvents or reagents, this compound acts as a conformationally constrained linker . Its biological significance lies in its ability to orient the amino group in a precise spatial vector, enabling high-affinity binding of downstream APIs (Active Pharmaceutical Ingredients) to targets such as PDE4 (inflammatory diseases) and potentially CGRP receptors (migraine).

Chemical Identity & Structural Biology

The molecule features a six-membered lactam ring (piperidin-2-one) substituted with a methyl group at the

| Property | Specification |

| IUPAC Name | (5S)-5-amino-1-methylpiperidin-2-one |

| CAS Number | 1143576-02-6 (Free base) / 2940879-55-8 (HCl salt) |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Chirality | (S)-enantiomer (Critical for biological recognition) |

| Core Motif |

Structural Activity Relationship (SAR) Mechanics

In drug design, this scaffold replaces flexible alkyl chains or non-chiral piperidines.

-

Conformational Restriction: The lactam ring locks the

-amine into an equatorial or axial position (depending on ring pucker), reducing the entropic penalty upon binding to a protein target. -

H-Bonding Vector: The lactam carbonyl (

) acts as a fixed hydrogen bond acceptor, often interacting with backbone amides in the target protein's binding pocket. -

Metabolic Stability: The

-methyl group blocks

Pharmacological Applications

The primary biological activity of this compound is observed when it is incorporated into Dihydrothienopyrimidine derivatives.

Target: Phosphodiesterase 4 (PDE4)

Patents (e.g., US 8,754,073 B2) identify this compound as a key intermediate for synthesizing inhibitors of PDE4, an enzyme that degrades cAMP.

-

Therapeutic Indication: COPD (Chronic Obstructive Pulmonary Disease), Asthma, and Psoriasis.

-

Mechanism: The (S)-amine nitrogen attacks the electrophilic core of the thienopyrimidine. The resulting drug molecule uses the piperidinone ring to occupy the Solvent-Exposed Region of the PDE4 active site.

-

Selectivity: The (S)-configuration is often 10-100x more potent than the (R)-enantiomer because it directs the rest of the inhibitor away from steric clashes with the enzyme wall (specifically residues near the Q-pocket).

Signal Transduction Pathway (PDE4 Inhibition)

The following diagram illustrates how the incorporation of this scaffold leads to the anti-inflammatory effect.

Figure 1: Mechanism of Action. The scaffold is essential for creating the active inhibitor that blocks PDE4, preserving cAMP levels and suppressing inflammation.

Synthesis & Experimental Protocols

Self-Validating Protocol: This workflow ensures high enantiomeric excess (ee%), which is critical for biological activity.

Synthesis of this compound

Source: Adapted from US Patent 8,754,073 B2.[1]

Step 1: Protection

-

Reagents: (S)-5-amino-valerolactam (starting material), Benzyl bromide (BnBr), Sodium bicarbonate (

). -

Procedure: Suspend 0.6g of lactam in ethanol. Add 1.5g

and 0.97 mL BnBr. Stir at 80°C for 8 hours. -

Validation: LC-MS should show mass shift corresponding to dibenzyl species (

).

Step 2: Methylation (The Critical Step)

-

Reagents: Potassium tert-butoxide (

), Methyl Iodide ( -

Procedure:

-

Why:

-methylation increases lipophilicity and prevents H-bond donation at the amide, altering the pharmacological profile.

Step 3: Deprotection (Hydrogenation)

-

Reagents:

gas, Pd/C (Palladium on Carbon), Methanol. -

Procedure: Hydrogenate the dibenzyl intermediate to cleave the benzyl groups, yielding the free primary amine.

-

Yield: Expect ~90% conversion.

-

Quality Control: Check Optical Rotation

. If the rotation is zero, racemization occurred during Step 2 (base catalyzed).

Figure 2: Synthetic route ensuring retention of chirality at C5.

Toxicology & Safety Profile

While the final drug candidates are optimized for safety, the intermediate itself possesses specific hazards:

-

Acute Toxicity: Classed as Harmful if swallowed (H302) .

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Handling: As a primary amine, it is basic and can react with atmospheric

. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

-

Boehringer Ingelheim International GmbH. (2014). Substituted piperazino-dihydrothienopyrimidines.[4][5][1] US Patent 8,754,073 B2.[4][1] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 51072176, 5-Amino-1-methylpiperidin-2-one.Link

-

Domagala, J. M., et al. (1991).[6] Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones... Journal of Medicinal Chemistry, 34(3), 1142-1154.[6] (Provides context on 5-amino-piperidine SAR). Link

-

ChemScene. (2024). Product Monograph: this compound hydrochloride.Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. jk-sci.com [jk-sci.com]

- 3. jelsciences.com [jelsciences.com]

- 4. US8754073B2 - Substituted piperazino-dihydrothienopyrimidines - Google Patents [patents.google.com]

- 5. CN101827852B - Substituted piperidino-dihydrothienopyrimidines - Google Patents [patents.google.com]

- 6. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of (S)-5-amino-1-methylpiperidin-2-one

This technical guide details the therapeutic landscape, structural utility, and synthesis of (S)-5-amino-1-methylpiperidin-2-one (CAS: 2514756-26-2 for the HCl salt).

Technical Whitepaper on Therapeutic Utility & Scaffold Design

Executive Summary: The "Privileged" Scaffold

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple aliphatic amines, this molecule offers a conformationally constrained lactam core that mimics the specific secondary structures of peptides (specifically

Its primary value lies in three domains:

-

Peptidomimetics: Acting as a constrained surrogate for amino acids (Ornithine/Glutamine) in protease inhibitors.

-

Metabolic Modulation: Serving as a saturated, metabolically stable analog of the potent NNMT inhibitor 5-Amino-1MQ .

-

CNS Pharmacology: Targeting Sigma-1 (

) receptors due to its lipophilic amine profile.

Structural Biology & Pharmacophore Mapping

Conformational Analysis

The piperidin-2-one ring exists predominantly in a half-chair or distorted boat conformation. The (S)-configuration at the C5 position places the amino group in a specific spatial orientation (typically equatorial in the lowest energy state), which is critical for receptor binding.

-

Entropy Reduction: By locking the nitrogen and carbonyl into a ring, the molecule pays the "entropic penalty" of binding in advance. This often results in 10-100x higher affinity compared to linear analogs (e.g., open-chain diamines).

-

Vector Alignment: The distance between the lactam carbonyl (H-bond acceptor) and the C5-amino group (H-bond donor) mimics the

to

Pharmacophore Visualization

Figure 1: Pharmacophore mapping of this compound, highlighting its capability to mimic peptide turns and engage in bivalent interactions.

Therapeutic Applications

Metabolic Disease: The NNMT Connection

The most immediate high-value application is in the field of Nicotinamide N-methyltransferase (NNMT) inhibition.[1]

-

Context: The molecule 5-Amino-1MQ (1-methylquinolinium) is a potent NNMT inhibitor used for obesity and muscle wasting.[2] However, it is an aromatic quaternary ammonium salt, which can limit blood-brain barrier (BBB) penetration and oral bioavailability.

-

The this compound Advantage: This molecule is the reduced (saturated) analog of the quinolinium core.

-

Hypothesis: It serves as a "prodrug" or a "transport-friendly" analog that can be oxidized in situ or bind to the catalytic site with different kinetics.

-

Utility: Researchers use this scaffold to develop NNMT inhibitors that are uncharged at physiological pH (depending on the pKa of the C5 amine), improving tissue distribution.

-

Protease Inhibitors (Factor Xa & Thrombin)

Lactam-based scaffolds are central to the "xaban" class of anticoagulants (e.g., Apixaban, Rivaroxaban).

-

Mechanism: The piperidin-2-one ring acts as a neutral spacer that projects the basic amino group (C5) into the S1 specificity pocket of serine proteases (like Factor Xa or Thrombin).

-

Design Strategy: The (S)-amine is typically derivatized with a chlorothiophene or aryl group to create the full inhibitor. The rigidity of the ring ensures the inhibitor does not collapse, maintaining high potency.

Sigma-1 ( ) Receptor Ligands

The

-

Relevance: N-substituted piperidines are classic

pharmacophores. -

Data Support: Research indicates that 1-methylpiperidine derivatives with amino-alkyl side chains show high affinity for

over

Experimental Protocols

Synthesis Route (Enantioselective)

Since the (S)-enantiomer is required, a chiral pool synthesis starting from L-Glutamic Acid is the gold standard.

Protocol: Synthesis from L-Glutamic Acid Derivative

-

Starting Material: L-Glutamic acid 5-methyl ester.

-

Step 1 (Protection): Protect the

-amine (e.g., Boc-protection). -

Step 2 (Cyclization Precursor): Convert the

-carboxylic acid to the N-methyl amide. -

Step 3 (Reduction/Cyclization): This is the critical step.

-

Alternative Route: Reductive amination of N-methyl-4-piperidone (gives racemic, requires resolution).

-

Preferred Route:Hofmann Rearrangement of a Glutamine derivative.

-

Detailed Workflow (Chiral Resolution Method): If synthesizing the racemate and resolving (often cheaper for scale-up):

| Step | Reagents | Conditions | Yield Target |

| 1. Oximation | N-methyl-4-piperidone, Hydroxylamine HCl, NaOAc | MeOH/H2O, Reflux, 4h | >90% |

| 2. Reduction | Raney Ni, H2, or LiAlH4 | THF, 0°C to RT | ~85% |

| 3. Resolution | L-Tartaric Acid or Chiral HPLC | EtOH crystallization | >40% (of theoretical 50%) |

| 4. Salt Formation | HCl in Dioxane | 0°C, precipitate | Quantitative |

In Vitro Stability Assay (Microsomal)

To validate the metabolic advantage over linear analogs:

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Test Compound: this compound (1 µM).

-

Control: Linear diamine analog.

-

Sampling: 0, 15, 30, 60 min. Analysis via LC-MS/MS.

-

Expectation: The lactam ring prevents oxidative deamination at the

-carbon relative to the amine, showing

Technical Specifications & Safety

Physicochemical Properties

-

Molecular Formula:

(Free base) / -

Solubility: Highly soluble in water, methanol, DMSO. Poorly soluble in hexane.

-

pKa: ~8.8 (C5-amine).[5] The lactam nitrogen is non-basic.

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Handling Precautions

-

Signal Word: Warning (Irritant).

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Nitrile gloves, safety goggles. Avoid dust inhalation of the hydrochloride salt.[6]

Visualization of Therapeutic Pipeline

Figure 2: Development pipeline showing the divergence of the scaffold into distinct therapeutic classes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51072176, 5-Amino-1-methylpiperidin-2-one. Retrieved from [Link]

-

Neelottama, K. et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development.[7] Medicinal Chemistry Research, 35, 340–376.[7] Retrieved from [Link]

-

Peptide Sciences (2025). 5-Amino-1MQ: A Research Overview of NNMT Inhibition. (Contextual reference for the quinolinium analog). Retrieved from [Link]

Sources

- 1. luxuramedspa.com [luxuramedspa.com]

- 2. genoracle.com [genoracle.com]

- 3. 5-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 51072176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1143576-02-6 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of (S)-5-amino-1-methylpiperidin-2-one

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (S)-5-amino-1-methylpiperidin-2-one, a valuable chiral building block in medicinal chemistry and drug development.[1][2] The piperidinone scaffold is a prevalent motif in numerous biologically active compounds and natural products.[3][4][5] This protocol outlines a robust and reproducible synthetic route starting from the readily available chiral pool precursor, L-glutamic acid. We delve into the strategic considerations behind the choice of reagents and reaction conditions, offering insights to ensure high yield and enantiopurity. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable method to access this important intermediate.

Introduction and Strategic Overview

The synthesis of enantiopure piperidine derivatives is a significant focus in organic chemistry due to their prevalence in pharmaceuticals.[6][7] this compound incorporates several key features: a lactam ring, a chiral center at the C5 position, and a primary amine, making it an attractive synthon for constructing more complex molecules.

The strategy detailed herein leverages a chiral pool approach, which is often more efficient and cost-effective than asymmetric catalysis for this specific target. We begin with L-glutamic acid, a natural amino acid that provides the necessary carbon backbone and the desired (S)-stereochemistry at the eventual C5 position.

The overall synthetic transformation involves the following key stages:

-

Orthogonal Protection: Protection of the α-amino and α-carboxyl groups of L-glutamic acid.

-

Selective Reduction: Reduction of the side-chain γ-carboxyl group to a primary alcohol.

-

Hydroxyl Group Activation: Conversion of the alcohol into a good leaving group (mesylate).

-

Intramolecular Cyclization & N-Methylation: Reaction with methylamine, which serves as a nucleophile for both the intramolecular SN2 reaction to form the lactam ring and as the source of the N-methyl group.

-

Deprotection: Removal of the N-protecting group to yield the final product.

Proposed Synthetic Pathway Diagram

Sources

- 1. CAS 90485-53-3: 5-Amino-1-methylpiperidin-2-one [cymitquimica.com]

- 2. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. researchgate.net [researchgate.net]

Application Note: Chiral Separation of 5-amino-1-methylpiperidin-2-one Enantiomers

Executive Summary

This Application Note provides a comprehensive technical guide for the chiral resolution of 5-amino-1-methylpiperidin-2-one , a critical piperidin-2-one (valerolactam) scaffold used in the synthesis of kinase inhibitors and GPCR ligands.

Due to the presence of a primary amine at the C5 chiral center and a tertiary amide (lactam) functionality, this molecule presents unique chromatographic challenges. This guide outlines three distinct protocols ranging from high-throughput screening to absolute configuration determination:

-

Direct Normal Phase/Polar Organic Mode (Immobilized Polysaccharide CSPs): Recommended for preparative scale-up.

-

Direct Reversed Phase (Crown Ether CSPs): Recommended for analytical purity checks of the free amine.

-

Indirect Derivatization (Marfey’s Method): Recommended for determining absolute configuration and trace enantiomer detection.

Chemical Profile & Separation Strategy

Molecule: 5-amino-1-methylpiperidin-2-one Molecular Formula: C₆H₁₂N₂O MW: 128.17 g/mol Chiral Center: C5 (carrying the primary amine)

Mechanistic Analysis for Column Selection

The separation strategy relies on exploiting the specific functional groups:

-

Primary Amine (C5): Acts as a "handle" for hydrogen bonding or inclusion complexation.

-

Lactam Carbonyl (C2): Provides strong dipole-dipole interaction sites.

-

Methyl Group (N1): Prevents the lactam nitrogen from acting as a hydrogen bond donor, reducing non-specific binding but requiring reliance on the C5-amine for retention.

Method Selection Decision Tree

Figure 1: Decision tree for selecting the optimal chiral separation protocol based on scale and analyte state.

Protocol A: Direct Separation (Polysaccharide CSP)

Best for: Preparative scale-up and robustness.

This method utilizes immobilized amylose or cellulose derivatives. The immobilization allows for the use of "non-standard" solvents like dichloromethane (DCM) or ethyl acetate, which can improve solubility and resolution for lactams.

Chromatographic Conditions

| Parameter | Specification |

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm (Analytical) / 250 x 20 mm (Prep) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) |

| Ratio | 80 : 20 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min (Analytical) |

| Temperature | 25°C |

| Detection | UV @ 210 nm (Lactam absorption) |

Step-by-Step Procedure

-

Column Conditioning: Equilibrate the column with the mobile phase for at least 30 minutes until the baseline stabilizes.

-

Sample Preparation: Dissolve 1 mg of racemic 5-amino-1-methylpiperidin-2-one in 1 mL of Ethanol. Note: Ensure the sample is free of residual synthesis acids (e.g., HCl), or neutralize with excess DEA.

-

Injection: Inject 10 µL.

-

Optimization:

-

If retention is too low (

), decrease Ethanol to 10%. -

If peak tailing is observed, increase DEA concentration to 0.2% to suppress the ionization of the primary amine.

-

Mechanistic Insight: The carbamate linkages on the CSP form hydrogen bonds with the C5-amine and the C2-carbonyl of the analyte. The 3-dimensional chiral cavity of the amylose/cellulose discriminates the spatial orientation of the amine relative to the lactam ring.

Protocol B: Direct Separation (Crown Ether CSP)

Best for: Analytical purity of the free amine (aqueous compatible).

Crown ether phases (specifically chiral 18-crown-6 ethers) are highly specific for primary amines (

Chromatographic Conditions

| Parameter | Specification |

| Column | Crownpak CR-I(+) or CR-I(-) |

| Dimensions | 150 x 4.0 mm, 5 µm |

| Mobile Phase | Perchloric Acid (HClO₄) aqueous solution (pH 1.5 to 2.0) |

| Modifier | Methanol (0% - 15% v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 10°C - 25°C (Lower temperature often improves resolution) |

| Detection | UV @ 200-210 nm |

Step-by-Step Procedure

-

Safety Note: Perchloric acid is corrosive. Use appropriate PPE.

-

Mobile Phase Prep: Prepare pH 1.5 aqueous HClO₄. If organic modifier is needed to reduce retention time, add Methanol (max 15%).

-

Sample Prep: Dissolve the sample in the mobile phase. The acidic pH ensures the primary amine is fully protonated (

), which is required for binding to the crown ether. -

Execution: Inject 5-10 µL.

-

Critical Control Point: Temperature control is vital. Lowering the temperature to 10°C significantly increases the stability of the ammonium-crown ether complex, thereby improving Resolution (

).

Mechanistic Insight: The three hydrogens of the protonated primary amine at C5 form a tripod of hydrogen bonds with the oxygens of the crown ether. The chiral steric barriers on the crown ether then discriminate between the

Protocol C: Indirect Method (Marfey's Reagent)

Best for: Absolute configuration assignment and trace analysis (high sensitivity).

If direct columns are unavailable or if absolute configuration is unknown, derivatization with FDAA (Marfey's Reagent) converts enantiomers into diastereomers, which are separable on a standard C18 column.

Reaction Scheme

Figure 2: Derivatization workflow using Marfey's Reagent to create separable diastereomers.

Protocol

-

Reagent Prep: Prepare a 1% solution of FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in Acetone.

-

Derivatization:

-

Mix 50 µL of sample (50 mM in water) with 100 µL of 1% FDAA solution.

-

Add 20 µL of 1 M NaHCO₃.

-

Incubate at 40°C for 1 hour.

-

Stop reaction by adding 20 µL of 1 M HCl.

-

-

Analysis:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). 10% to 50% ACN over 30 mins.

-

Detection: UV @ 340 nm (Dinitrophenyl group absorbs strongly here, eliminating interference from non-derivatized impurities).

-

Validation: The elution order is typically consistent for structurally similar amines. By running a reference standard of known configuration (e.g., an L-amino acid analog), the absolute configuration of the piperidinone can be inferred.

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Available at: [Link]

- Bhushan, R., & Martens, J. (1997).Amino acids and their derivatives: Separation and Enantioseparation.

- Hyun, M. H. (2006).Characteristics of the crown ether-based chiral stationary phases.

- Marfey, P. (1984).Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide.

- Peristyle, A. et al.Chromatographic separation of piperidin-2-one derivatives. (General reference for lactam separations on polysaccharide phases).

Experimental setup for in vitro assays involving (S)-5-amino-1-methylpiperidin-2-one

Technical Application Note: Characterization and Bio-Profiling of (S)-5-amino-1-methylpiperidin-2-one

Introduction & Scientific Context

This compound (CAS: 1197374-78-1) is a critical chiral building block, most notably serving as the structural "tail" of Riociguat (Adempas), a soluble Guanylate Cyclase (sGC) stimulator used in treating pulmonary hypertension.

While often viewed solely as a synthetic intermediate, the biological behavior of this scaffold is pivotal for two reasons:

-

Stereochemical Integrity: The (S)-configuration is essential for the binding affinity of the final drug. In vitro assays must rigorously validate enantiomeric purity, as the (R)-enantiomer is considered an impurity with potentially different toxicological profiles.

-

Metabolic Liability: The N-methyl-piperidinone ring is a known site for cytochrome P450-mediated oxidation. Understanding the intrinsic clearance (

) of this fragment helps medicinal chemists predict the metabolic stability of the final coupled drug.

This guide outlines the experimental setup for three critical assays involving this molecule: Chiral Purity Analysis , Microsomal Metabolic Stability , and Cytotoxicity Profiling .

Experimental Workflow Visualization

The following diagram illustrates the critical path for validating this scaffold before its use in downstream synthesis or biological testing.

Caption: Workflow for the validation of this compound prior to drug synthesis.

Protocol A: Enantiomeric Purity Determination (Chiral HPLC)

Objective: To quantify the enantiomeric excess (ee%) of the (S)-isomer against the (R)-impurity. Rationale: Primary amines on piperidinone rings are prone to peak tailing due to interaction with silanol groups. This protocol uses a basic additive (DEA) to suppress these interactions.

Materials:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v).

-

Detection: UV at 210 nm (Amide absorption) and 254 nm.

Step-by-Step Methodology:

-

System Preparation: Flush the HPLC lines with 100% Ethanol for 30 mins, then equilibrate with the Mobile Phase for 60 mins at 1.0 mL/min.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Ethanol. Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter.

-

Racemic Standard: Mix equal parts of (S)- and (R)- isomers to establish retention times (

). -

Run Parameters:

-

Flow Rate: 1.0 mL/min[1]

-

Temperature: 25°C

-

Injection Volume: 5-10 µL

-

-

Calculation:

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: To determine the intrinsic clearance of the piperidinone scaffold. Rationale: The N-methyl group is susceptible to N-demethylation, and the ring carbons to hydroxylation by CYP450 enzymes. This assay uses Human Liver Microsomes (HLM).[2][3]

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Experimental Procedure:

-

Pre-Incubation:

-

Prepare a 2 µM solution of the test compound in Phosphate Buffer (0.1% DMSO final).

-

Add HLM (final concentration 0.5 mg/mL).

-

Incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Sampling:

-

At timepoints

min, remove 50 µL aliquots.

-

-

Termination:

-

Immediately dispense aliquot into 150 µL of Stop Solution (Ice-cold ACN).

-

Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 mins to pellet proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS (MRM mode). Monitor the parent ion

.

-

Data Analysis Table:

| Parameter | Formula / Method | Acceptance Criteria (Intermediate) |

| % Remaining | > 80% at 60 min (Stable) | |

| Half-life ( | > 30 min | |

| < 20 µL/min/mg |

Protocol C: Cytotoxicity Profiling (MTT Assay)

Objective: To ensure the intermediate does not possess intrinsic cellular toxicity before coupling. Rationale: Aminopiperidines can occasionally act as lysosomotropic agents. This assay verifies safety using HepG2 (liver) cells.

Methodology:

-

Seeding: Plate HepG2 cells at

cells/well in a 96-well plate. Incubate 24h for attachment. -

Treatment: Treat cells with serial dilutions of this compound (0.1 µM to 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure Absorbance at 570 nm.

Mechanism of Action: Metabolic Vulnerability

The following diagram details the theoretical metabolic pathway investigated in Protocol B, highlighting why this specific scaffold requires stability testing.

Caption: Predicted Phase I metabolic pathways for the piperidinone scaffold mediated by CYP450 enzymes.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 51072176, 5-Amino-1-methylpiperidin-2-one. Retrieved from [Link]

-

Mittendorf, J., et al. (2009). Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension. ChemMedChem. (Describes the synthesis and use of the intermediate). Retrieved from [Link]

-

Daicel Chiral Technologies. (2023).[5] Application Note: Separation of Primary Amines on Chiralpak AD-H. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of (S)-5-amino-1-methylpiperidin-2-one for Cell Culture

[1]

Introduction & Compound Profile

This compound is a chiral piperidinone derivative often utilized as a scaffold in the synthesis of bioactive molecules or as a specific probe in pharmacological studies.[1] Its structure features a lactam ring (piperidin-2-one) and a primary amine at the 5-position.[1]

The presence of the primary amine renders the molecule sensitive to oxidation and pH-dependent solubility changes.[1] Furthermore, the S-enantiomer specificity requires strict adherence to handling protocols to prevent racemization under extreme conditions, although lactams are generally configurationally stable.

Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | (5S)-5-amino-1-methylpiperidin-2-one | |

| CAS Number | 1143576-02-6 (Specific Isomer) | Check label; 90485-53-3 is racemic.[1] |

| Molecular Weight | 128.17 g/mol (Free Base) | CRITICAL: If using HCl salt, MW ≈ 164.63 g/mol . |

| Formula | C₆H₁₂N₂O | |

| Solubility | DMSO (>50 mM), Water (variable pH) | Free base is moderately water-soluble; Salt is highly soluble. |

| Appearance | White to off-white solid | Hygroscopic (especially salt forms).[1] |

Core Directive: The "Why" Behind the Protocol

Solvent Selection Strategy

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the preferred solvent for the stock solution for three reasons:

-

Sterility Assurance: Pure DMSO is bacteriostatic.[1]

-

Solubility: It readily dissolves the free base form which might be sparingly soluble in neutral aqueous buffers.[1]

-

Stability: It prevents hydrolysis of the lactam ring and oxidation of the amine better than aqueous solutions.[1]

Aqueous Stocks (PBS/Water): Only recommended if the compound is supplied as a Hydrochloride (HCl) salt and will be used immediately. Aqueous stocks of the free base are prone to precipitation upon pH shifts.[1]

The "Crash-Out" Risk

The primary failure mode in these experiments is "crash-out" (precipitation) when the concentrated hydrophobic stock hits the aqueous culture media.[1] This protocol includes an Intermediate Dilution Step to mitigate this.

Materials & Equipment

-

Compound: this compound (Check Certificate of Analysis for purity >98%).[1][2]

-

Solvent: Sterile-filtered DMSO (Cell Culture Grade, ≥99.9%).[1]

-

Vessels: Amber glass vials (to protect from light) or polypropylene tubes.[1] Avoid Polystyrene (PS) for pure DMSO.

-

Filtration: 0.22 µm PTFE or Nylon syringe filters (DMSO compatible). Do not use Cellulose Acetate for DMSO.[1]

-

Balance: Analytical balance readable to 0.01 mg.

Protocol 1: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM Volume: 1 mL (Adjustable)

Step-by-Step Methodology

-

Verification: Confirm the form of your compound.

-

Weighing:

-

Weigh the calculated amount of powder into a sterile amber glass vial.

-

Note: If the static charge is high, use an anti-static gun or weigh onto weighing paper and transfer.

-

-

Solvation:

-

Add 50% of the final volume (e.g., 500 µL) of high-grade DMSO.

-

Vortex vigorously for 30 seconds.

-

Observation: If particles remain, sonicate in a water bath at room temperature for 2 minutes.

-

Add the remaining DMSO to reach the final volume (1 mL).

-

-

Sterilization (Optional but Recommended):

-

Although DMSO is bacteriostatic, fungal spores can survive.

-

Pass the solution through a 0.22 µm PTFE or PVDF syringe filter into a fresh sterile amber vial.

-

Caution: Pre-wet the filter with DMSO to minimize volume loss, or accept a small loss (~50 µL).

-

-

Aliquoting & Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C or -80°C.

-

Shelf Life: 6 months at -20°C; 12 months at -80°C.[1]

-

Protocol 2: Application in Cell Culture (Serial Dilution)

Objective: Treat cells at a final concentration of 10 µM while keeping DMSO < 0.1%.

The "200x" Rule

To ensure solubility and minimize DMSO toxicity, prepare a working solution that is 200-1000 times more concentrated than the final target, then dilute into media.

Workflow Diagram (Graphviz)

Figure 1: Serial dilution workflow to ensure solubility and minimize DMSO shock to cells.

Dilution Procedure:

-

Thaw the 100 mM stock aliquot at Room Temperature (RT). Vortex to ensure homogeneity.[1][3]

-

Intermediate Step (100x):

-

Final Treatment (1x):

-

Add 10 µL of the Intermediate (1 mM) to 990 µL of cell culture media in the well.

-

Final Concentration:10 µM .[1]

-

Final DMSO:0.01% (Well below the 0.5% toxicity threshold).

-

Quality Control & Troubleshooting

Solubility Pilot Test

Before committing valuable compound to a large experiment, run this micro-test:

-

Place 1 mg of compound in a transparent tube.

-

Add 10 µL DMSO.[1] (If clear, solubility > 100 mg/mL).

-

If insoluble, add DMSO in 10 µL increments until clear.[1] Calculate max solubility.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | "Crash-out" due to hydrophobicity.[1] | Use the "Intermediate Dilution" step.[1] Do not add 100% DMSO stock directly to static media wells.[1] |

| Cell Death in Vehicle Control | DMSO concentration > 0.5%.[1] | Ensure final DMSO is < 0.1%.[1] Include a "DMSO-only" control well. |

| Yellowing of Stock | Oxidation of the amine group. | Check storage seals.[1][2] Discard if older than 6 months.[1] Use Argon overlay if possible. |

| Inconsistent IC50 | Racemization or degradation.[1] | Verify compound stereochemistry via Chiral HPLC. Ensure fresh stock preparation. |

References

-

Compound Data: PubChem. 5-Amino-1-methylpiperidin-2-one (Compound).[1][5] National Library of Medicine.[1] [Link]

-

Small Molecule Handling: Captivate Bio. Handling and Storage of Small Molecules. [Link]

-

Chemical Stability: Journal of Medicinal Chemistry. Stability of Amine-Containing Drugs in DMSO. (General Reference for amine oxidation). [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-5-amino-1-methylpiperidin-2-one

Case ID: OPT-YIELD-2514 Subject: Yield Optimization & Troubleshooting for CAS 2514756-26-2 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Strategic Analysis

The synthesis of (S)-5-amino-1-methylpiperidin-2-one is a critical workflow in the production of next-generation BTK inhibitors (e.g., Tolebrutinib analogs). Low yields in this pathway typically stem from two bottlenecks: stereoselectivity loss during the reduction of the aromatic precursor and incomplete conversion during the Curtius rearrangement.

This guide moves beyond generic protocols to focus on the "Pyridone Hydrogenation + Curtius Rearrangement" route, which is the industrial standard for scalability and chiral integrity. Unlike routes starting from L-glutamic acid (which require complex homologation), this pathway utilizes the robust asymmetric hydrogenation of nicotinic acid derivatives.

The "Gold Standard" Synthetic Pathway

The most robust route involves three phases:

-

Regioselective N-Methylation of methyl 6-hydroxynicotinate.

-

Asymmetric Hydrogenation to set the (S)-chiral center at C5.

-

Curtius Rearrangement to convert the C5-carboxyl group to the C5-amine.

Figure 1: Strategic workflow for the high-yield synthesis of this compound.

Critical Protocol & Yield Optimization

Phase 1: N-Methylation (Avoiding O-Alkylation)

Objective: Convert Methyl 6-hydroxynicotinate to the N-methyl pyridone without forming the O-methyl ether byproduct.

-

The Problem: Pyridones exist in tautomeric equilibrium with hydroxypyridines. Using strong bases or "hard" electrophiles can favor O-alkylation (formation of methoxypyridine), reducing yield.

-

Optimized Protocol:

-

Dissolve Methyl 6-hydroxynicotinate (1.0 eq) in DMF (Polar aprotic solvents favor N-alkylation).

-

Add K₂CO₃ (1.5 eq) and stir at RT for 30 min.

-

Add MeI (1.2 eq) dropwise at 0°C, then warm to RT.

-

Yield Tip: Do not use NaH; it is too aggressive and can promote O-alkylation. If O-alkylation persists (>5%), switch to Li2CO3/Cs2CO3 mixtures.

-

Phase 2: Asymmetric Hydrogenation (The Yield Killer)

Objective: Reduce the aromatic ring while establishing the (S)-configuration at C5 (which becomes C5 in the final piperidinone numbering).

-

The Problem: Heterogeneous catalysts (Pd/C, PtO2) produce racemates. You must use a homogeneous chiral catalyst.

-

Optimized Protocol:

-

Catalyst: [Rh(COD)₂]BF₄ (1 mol%) + (S,S)-Me-DuPhos or Josiphos ligand (1.1 mol%).

-

Solvent: Degassed MeOH or TFE (Trifluoroethanol). TFE often boosts reactivity for difficult pyridones.

-

Conditions: 10–20 bar H₂, 50°C, 12–24 hours.

-

Yield Tip: Trace chloride ions poison Rh catalysts. Ensure your substrate from Phase 1 is free of alkyl halides (wash thoroughly or recrystallize).

-

Phase 3: Curtius Rearrangement

Objective: Convert the methyl ester to the amine with retention of configuration.

-

The Problem: Hydrolysis of the ester followed by Curtius can lead to racemization if the temperature is too high during the isocyanate formation.

-

Optimized Protocol:

-

Hydrolysis: LiOH (1.1 eq) in THF/H₂O. Acidify to pH 3 carefully to isolate the free acid.

-

Acyl Azide Formation: Dissolve acid in Toluene/tBuOH (10:1). Add DPPA (Diphenylphosphoryl azide, 1.1 eq) and TEA (1.1 eq) at 0°C.

-

Rearrangement: Heat to 80°C for 2–4 hours. The intermediate isocyanate is trapped by tBuOH to form the N-Boc protected amine.

-

Yield Tip: Ensure the reaction is strictly anhydrous during the heating step. Water will hydrolyze the isocyanate to the free amine, which can react with the isocyanate to form a urea byproduct (a common "white solid" impurity).

-

Troubleshooting Guide (FAQ)

Issue 1: "My product is racemic (0% ee) after hydrogenation."

Diagnosis: You likely used a heterogeneous catalyst (Pd/C, Pt/C) or your chiral ligand oxidized. Solution:

-

Immediate Action: Switch to a Rhodium-Phosphine complex (e.g., Rh-DuPhos).

-

Process Control: Phosphine ligands are air-sensitive. Prepare catalyst solutions in a glovebox or under strict Argon flow.

-

Alternative: If chiral hydrogenation is too expensive, use a Resolution step. Hydrolyze the racemic ester and resolve with (R)-Phenylethylamine .

Issue 2: "Low yield in the Curtius step; formation of insoluble white solid."

Diagnosis: Urea formation due to moisture.

Mechanism:

-

Dry the carboxylic acid precursor thoroughly (azeotrope with toluene).

-

Use fresh, dry tBuOH and Toluene.

-

Add molecular sieves (4Å) to the reaction mixture.

Issue 3: "I cannot purify the final amine; it's water-soluble."

Diagnosis: The free base of 5-amino-1-methylpiperidin-2-one is highly polar. Solution:

-

Do not attempt aqueous extraction of the free base.

-

Deprotection: After Boc-deprotection (HCl/Dioxane), the product precipitates as the HCl salt . Filter and wash with ether.

-

Free Basing: If you need the free base, use an ion-exchange resin (e.g., Dowex 1X2-OH) in methanol, not water.

Issue 4: "Regioselectivity issues during N-methylation."

Diagnosis: Formation of O-methylated product (methoxypyridine). Solution:

-

Switch solvent to DMF or DMAc (favors N-alkylation).

-

Lower the temperature of MeI addition to -10°C.

-

Check NMR: N-Me signal appears ~3.5 ppm; O-Me signal appears ~3.9 ppm.

Quantitative Data Summary

| Parameter | Standard Process (Lit.) | Optimized Process | Impact |

| N-Methylation Yield | 65-75% | 85-92% | Proper base/solvent selection minimizes O-alkylation. |

| Hydrogenation ee | <50% (Pd/C) | >98% | Use of Rh-DuPhos ensures chiral purity without resolution. |

| Curtius Yield | 40-60% | 75-85% | Moisture control eliminates urea byproduct. |

| Overall Yield | ~15% | ~45-50% | Significant cost reduction for scale-up. |

References

-

Asymmetric Hydrogenation of Pyridones

-

Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070. Link

- Glorius, F., et al. (2004). Rhodium-catalyzed asymmetric hydrogenation of pyridines.

-

-

Curtius Rearrangement Protocols

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius reaction. Journal of the American Chemical Society, 94(17), 6203-6205. Link

-

-

Specific Scaffold Synthesis (Analogous Systems)

Disclaimer: This guide is intended for qualified research personnel. All chemical synthesis involves hazards; consult MSDS for all reagents (especially Methyl Iodide and DPPA) before proceeding.

Sources

Optimizing reaction conditions for coupling (S)-5-amino-1-methylpiperidin-2-one

This guide serves as a specialized technical support resource for researchers working with (S)-5-amino-1-methylpiperidin-2-one (CAS: 1143576-02-6).[1][2] This chiral building block is a critical intermediate in the synthesis of quinolone antibiotics, kinase inhibitors, and other pharmaceutical scaffolds.

Due to its specific structural properties—a polar lactam core, a basic primary amine, and a non-alpha chiral center—it presents unique challenges in solubility, workup, and coupling efficiency that differ from standard amino acid chemistry.

Quick Reference: Physicochemical Profile

-

Solubility: High in water, MeOH, EtOH; Moderate in DCM/DMF; Low in Toluene/Hexanes.[2]

-

Chirality: C5 position.[1][2] (Note: Unlike

-amino acids, this center is chemically stable to racemization under standard coupling conditions, but optical purity must be verified).[1][2]

Part 1: Optimization & Reaction Setup (FAQs)

Q: Which coupling reagents provide the highest conversion for this specific amine?

Recommendation: For this secondary-like steric environment (exocyclic amine on a ring), "newer" generation uronium/phosphonium reagents or cyclic anhydrides are superior to standard carbodiimides.[2]

| Reagent | Suitability | Mechanism Note | Recommended Condition |

| HATU | High | Excellent for hindered couplings; fast kinetics.[1][2] | 1.1 eq HATU, 2.0 eq DIPEA, DMF, 0°C |

| T3P (Propylphosphonic anhydride) | High | Low epimerization risk (for chiral acids); easy workup (water soluble byproducts).[1][2] | 1.5 eq T3P (50% in EtOAc), 3.0 eq NMM, EtOAc or DMF. |

| EDC / HOBt | Moderate | Slower; often requires overnight stirring.[1][2] Good for scale-up if cost is key.[1][2] | 1.2 eq EDC, 1.2 eq HOBt, DCM/DMF.[2] |

| Acid Chlorides | Low/Risky | Risk of bis-acylation or HCl-mediated lactam hydrolysis.[1][2] | Requires careful temp control (-78°C) and scavenger base.[1][2] |

Technical Insight: The lactam nitrogen (N1) is methylated and non-nucleophilic. However, the lactam carbonyl (C2) makes the ring polar. HATU is the gold standard for initial screening due to its high reactivity, overcoming the steric drag of the piperidinone ring. T3P is preferred for process chemistry because the byproducts wash away with water, solving the "polar product" isolation issue.

Q: My reaction conversion is stalled at 50%. What is going wrong?

Troubleshooting Protocol:

-

Check the Salt Form: If you are using the hydrochloride salt of the amine (often supplied as such for stability), you must include enough base to neutralize it before the coupling agent activates the acid.

-

Solvent Effects: This amine can aggregate in non-polar solvents.[1][2]

-

Order of Addition:

-

Correct: Acid + Base + Coupling Agent

Stir 5 mins -

Incorrect: Mixing everything at once can lead to guanidinylation of the amine (if using HATU/HBTU) before the acid is activated.

-

Q: How do I prevent racemization?

Analysis: The chiral center at C5 is not alpha to the carbonyl (it is beta/gamma relative to the lactam carbonyl). Therefore, it is not prone to the rapid oxazolone-mediated racemization seen in peptide chemistry.[1]

-

Risk Factor: The primary risk comes from the coupling partner (the carboxylic acid). If the acid has an alpha-chiral center, that is where racemization will occur.[1][6]

-

Protocol: Use T3P or COMU with Collidine (a weaker base) instead of DIPEA if the carboxylic acid partner is chiral and sensitive.[2]

Part 2: Workup & Purification (The "Polar Trap")

Q: I cannot extract the product from the aqueous layer. It stays in the water.

Root Cause: The product contains a polar lactam and an amide bond, making it highly water-soluble, especially if the molecular weight is low (<350 g/mol ). Standard EtOAc/Water extractions often fail.[1][2]

The "Salting Out" Protocol:

-

Saturate the Aqueous Phase: Add solid NaCl until no more dissolves.

-

Solvent Switch: Do not use pure EtOAc. Use 10% Methanol in DCM or IPA/Chloroform (1:3) for extraction.[1][2] These mixtures have higher polarity and pull the product out of the brine.

-

The T3P Advantage: If you use T3P, you can wash the organic layer with water (to remove T3P byproducts) and the product might stay in the organic layer if the organic solvent is polar enough (e.g., 2-MeTHF).

Q: How do I remove excess HATU byproducts without a column?

Guide: HATU generates tetramethylurea (water soluble) and HOAt (water soluble but can stick).[1][2]

-

Acid Wash: Wash the organic layer with 1N HCl (if your product is not acid-sensitive).[1][2] This protonates the amine/pyridine byproducts, keeping them in the water.

-

Basic Wash: Follow with saturated NaHCO

to remove unreacted carboxylic acids and HOAt.[1][2] -

Alternative: Use a polymer-supported scavenger (e.g., amine-functionalized silica) to trap excess acid chlorides or isocyanates if using those methods.[1][2]

Part 3: Experimental Workflows

Standard Operating Procedure (SOP): HATU Coupling

Target Scale: 100 mg - 1 g[1][2]

-

Activation: To a vial, add Carboxylic Acid (1.0 eq) and anhydrous DMF (0.2 M concentration).

-

Base: Add DIPEA (2.0 eq if free amine; 3.0 eq if amine HCl salt).

-

Coupling Agent: Add HATU (1.1 eq).[1][2] Stir at RT for 5 minutes (solution usually turns yellow/orange).

-

Addition: Add This compound (1.0 eq) dissolved in minimal DMF.

-

Workup: Dilute with EtOAc. Wash with Sat. NaHCO

(2x), Water (1x), and Brine (1x).[2] Dry over Na

Optimization Logic Flow

Use this diagram to determine the best path for your specific substrate.

Caption: Decision matrix for optimizing coupling conditions and workup strategies based on conversion and solubility.

Troubleshooting Decision Tree: Low Yield

Caption: Step-by-step troubleshooting for identifying the cause of low isolated yields.

References

-

Structure & Properties: PubChem. 5-Amino-1-methylpiperidin-2-one.[1][2] National Library of Medicine.[1][2] Available at: [Link][2]

-

Synthesis & Application (Patent): Redman-Furey, N. L., et al. (2007).[1][2] Malate salts of (3S,5S)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. U.S. Patent Application US20070232650A1.[1][2] Available at: [2]

-

General Amide Coupling Optimization: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Contextual grounding for T3P/HATU selection).

-

Racemization Mechanisms: Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2] (Contextual grounding for racemization risks).

Sources

- 1. Malate salts, and polymorphs of (3S,5S)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid - Patent US-2007232650-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 51072176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 90485-53-3: 5-Amino-1-methylpiperidin-2-one [cymitquimica.com]

- 4. This compound CAS#: 1143576-02-6 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

Preventing racemization during the synthesis of (S)-5-amino-1-methylpiperidin-2-one

Introduction

Welcome to the technical support center for the synthesis of chiral piperidinones. This guide is designed for researchers, chemists, and process development professionals who are working on the synthesis of (S)-5-amino-1-methylpiperidin-2-one and facing challenges with maintaining its stereochemical integrity. Racemization—the conversion of a single enantiomer into a mixture of both—is a critical issue in pharmaceutical synthesis, as the biological activity of a molecule is often exclusive to one stereoisomer.[1]

This document provides in-depth, experience-driven answers to frequently asked questions and a troubleshooting guide to diagnose and resolve racemization issues during your synthesis.

PART A: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a primary concern in the synthesis of this compound?

A: Racemization is a process in which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[2] For this compound, the stereocenter at the C5 position is crucial for its intended biological activity. The synthesis typically starts from a chiral precursor like (S)-glutamic acid. The hydrogen atom on this C5 carbon (the α-carbon of the original amino acid) is susceptible to removal under certain reaction conditions. Its removal creates a planar, achiral intermediate (an enolate), and its subsequent return (protonation) can occur from either face of the plane, leading to a loss of the original stereochemistry.[1]

Preventing racemization is critical because:

-

Biological Activity: The (R)-enantiomer may be inactive or, in some cases, have undesirable or toxic off-target effects.[1]

-

Purification Challenges: Separating enantiomers (a process called resolution) is often difficult and expensive, involving chiral chromatography or diastereomeric salt formation.[3] It is far more efficient to prevent racemization than to correct it post-synthesis.

-

Regulatory Scrutiny: Regulatory agencies like the FDA require strict control over stereoisomeric impurities in active pharmaceutical ingredients (APIs).

Q2: Which steps in a typical synthesis of this compound are most prone to racemization?

A: The highest risk of racemization occurs during any step that involves the activation of a functional group adjacent to the chiral center or the use of base when the C5 proton is acidic.

-

Lactam Formation (Intramolecular Cyclization): This is the most critical step. To form the piperidinone ring, the carboxylic acid of the precursor (e.g., a derivative of glutamic acid) must be activated. This activation increases the acidity of the α-proton (at C5). The presence of a base, required for the cyclization, can then easily deprotonate this position.

-

Amine Deprotection/Protection Steps: If harsh acidic or basic conditions are used to remove or add protecting groups on the amino functionality, racemization can be induced. For example, prolonged exposure to strong bases can lead to epimerization.[4]

-

N-Methylation: The introduction of the methyl group onto the lactam nitrogen can sometimes be performed under basic conditions. If the base is strong enough and the C5 proton is sufficiently acidic, racemization can occur, although this is generally a lower risk than the cyclization step.

Q3: What is the primary chemical mechanism behind racemization in this synthesis?

A: The dominant mechanism is enolate formation . The C-H bond at the C5 position is alpha to the lactam carbonyl group, making the proton weakly acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. When this enolate is reprotonated, the proton can add to either the re or si face of the double bond with roughly equal probability, resulting in a racemic or near-racemic mixture of the (S) and (R) enantiomers.

The diagram below illustrates this process.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

The propensity for this to occur is exacerbated by factors that increase the stability of the enolate or the acidity of the C5 proton, such as the choice of activating group for the lactamization.

PART B: Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab.

Issue 1: Significant loss of enantiomeric excess (ee) is observed after the intramolecular cyclization (lactam formation) step.

This is the most common failure point for maintaining stereochemical integrity. The problem almost certainly lies in your choice of coupling reagents, base, or reaction temperature.

Diagnosis & Solution Workflow

Sources

Degradation pathways of (S)-5-amino-1-methylpiperidin-2-one under stress conditions

Welcome to the technical support guide for (S)-5-amino-1-methylpiperidin-2-one. This document is intended for researchers, scientists, and drug development professionals who are conducting forced degradation studies or investigating the stability of this molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to navigate the complexities of its degradation pathways.

Forced degradation studies are a critical component of pharmaceutical development, providing essential insights into a drug's intrinsic stability.[1][2] These studies help in the development of stability-indicating analytical methods and in understanding how a molecule might degrade under various environmental stresses.[3][4] For this compound, a molecule containing both a lactam (a cyclic amide) and a secondary amine, specific degradation pathways can be anticipated and studied.

Part 1: Troubleshooting Guide for Stress Conditions

This section is organized by the type of stress condition applied during forced degradation studies. Each subsection addresses common problems in a question-and-answer format.

Acid-Catalyzed Hydrolysis

Question: I'm observing unexpectedly rapid degradation of this compound in my acidic stress condition (e.g., 0.1 M HCl at 60°C). Is this normal, and what is the likely degradation product?

Answer: Yes, rapid degradation under acidic conditions is expected for this molecule. The primary site of attack is the lactam ring. Lactams, being cyclic amides, are susceptible to acid-catalyzed hydrolysis, which results in the opening of the ring.[3]

-